1-Propen-1-ol, 2-methyl-, 1-acetate
Overview
Description
“1,1-Dimethyl-2-acetoxyethylene” is also known as “1,2-Dimethoxyethane” or “DME”. It is a colorless, aprotic, and liquid ether that is used as a solvent, especially in batteries . It is miscible with water . The substance is produced industrially by the reaction of dimethylether with ethylene oxide .
Synthesis Analysis
The synthesis of “1,1-Dimethyl-2-acetoxyethylene” involves a two-step activated carbon preparation technique . The activated carbons prepared have been used for the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), oxygenated additives to fuel .
Molecular Structure Analysis
The molecular formula of “1,1-Dimethyl-2-acetoxyethylene” is C4H10O2 . Its molecular weight is 90.1210 .
Chemical Reactions Analysis
The chemical reactions involving “1,1-Dimethyl-2-acetoxyethylene” include the valorization of glycerol to produce 2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal), oxygenated additives to fuel .
Physical and Chemical Properties Analysis
“1,1-Dimethyl-2-acetoxyethylene” has a density of 0.8683 g/cm3, a melting point of -58 °C, and a boiling point of 85 °C . It is miscible with water .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methylprop-1-enyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-8-6(3)7/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJRLZXXSZEIHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=COC(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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